Lipophilicity Enhancement from Bromine Substitution
The 3-bromo substitution increases the computed LogP by approximately 1.18 log units relative to the non-halogenated parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid, moving from a hydrophilic LogP of 0.5275 to a moderately lipophilic LogP of 1.7118 (HCl salt form) . This 3.2-fold increase in the octanol-water partition coefficient is consistent with the well-characterized Hansch π constant for aromatic bromine (~0.86), plus a contribution from the increased molecular volume, and places the compound closer to the optimal LogP range (1–3) for passive membrane permeability while retaining the same TPSA of 55.12 Ų [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.7118 (HCl salt); TPSA 55.12 Ų; MW 267.51 |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: LogP 0.5275; TPSA 55.12 Ų; MW 152.15 |
| Quantified Difference | ΔLogP = +1.1843 (3.2-fold increase in partition coefficient); ΔMW = +115.36 g/mol |
| Conditions | Computational prediction (ACD/Labs or equivalent algorithm); TPSA and LogP values from vendor-certified computational chemistry data |
Why This Matters
The ~3.2-fold higher lipophilicity enhances membrane permeability potential while preserving hydrogen-bonding capacity, making the brominated compound a superior starting point for cell-permeable probe development compared to the hydrophilic parent.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Aromatic bromine π constant ≈ 0.86. View Source
